molecular formula C5H6N2S B13254846 4-Ethenyl-1,3-thiazol-2-amine

4-Ethenyl-1,3-thiazol-2-amine

Cat. No.: B13254846
M. Wt: 126.18 g/mol
InChI Key: BAPHBBOWQSQDCE-UHFFFAOYSA-N
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Description

4-Ethenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with ethenylating agents One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiazoles.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-Ethenyl-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Phenyl-1,3-thiazole-2-amine: Another thiazole derivative with a phenyl group instead of an ethenyl group.

    2-Aminothiazole: A simpler thiazole compound with an amino group at the 2-position.

Comparison: 4-Ethenyl-1,3-thiazol-2-amine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. Compared to 4-Phenyl-1,3-thiazole-2-amine, the ethenyl group provides different electronic and steric properties, influencing its interactions with biological targets. 2-Aminothiazole, being a simpler compound, lacks the additional functional group, making this compound more versatile in synthetic and research applications.

Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

4-ethenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H6N2S/c1-2-4-3-8-5(6)7-4/h2-3H,1H2,(H2,6,7)

InChI Key

BAPHBBOWQSQDCE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CSC(=N1)N

Origin of Product

United States

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